molecular formula C2H8N2 B042850 Ethylene-d4-diamine CAS No. 37164-19-5

Ethylene-d4-diamine

Cat. No. B042850
CAS RN: 37164-19-5
M. Wt: 64.12 g/mol
InChI Key: PIICEJLVQHRZGT-LNLMKGTHSA-N
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Description

Synthesis Analysis

The synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a novel mono-protected C-deuterated ethylenediamine synthon, presents a high-yield process originating from ethylene oxide-d4 with a combined yield ranging from 68-76%. Additionally, a synthesis pathway from 1,2-dibromoethane-d4 to ethylenediamine-C-d4 in two steps has been reported, showcasing a range of 61-65% yield (Yang, Hong, & Bonnesen, 2012).

Molecular Structure Analysis

Research on ethylene and its deuterated forms, ethylene-d4, has contributed significantly to understanding their molecular structure. Photoelectron spectra and far-ultraviolet absorption spectra analyses have identified vibrational modes and ionization potentials, providing detailed insights into the electronic structure of these molecules (Branton et al., 1970); (Wilkinson & Mulliken, 1955).

Chemical Reactions and Properties

Ethylene-d4 undergoes various chemical reactions, including cross-linking with diamine monomers to prepare composite graphene oxide-framework membranes, and pressure-induced polymerization resulting in polyethylene formation. These reactions highlight ethylene-d4's versatility in synthesizing materials with diverse chemical and physical properties (Hung et al., 2014); (Chelazzi et al., 2005).

Physical Properties Analysis

The study of solid phases of deuterated ethylene (C2D4) using neutron diffraction revealed the bcc structure of the high-pressure phase II and confirmed the orientationally ordered arrangement of the normal solid phase I. These findings provide crucial information on the structural properties of ethylene-d4 under different conditions (Press & Eckert, 1976).

Chemical Properties Analysis

Investigations into the chemical properties of ethylene-d4 and related compounds have elucidated their behavior in various reactions, including the synthesis and characterization of cross-linked quaternized poly(styrene-b-(ethylene-co-butylene)-b-styrene) for anion exchange membranes. These studies showcase the chemical versatility and potential applications of ethylene-d4 in creating functional materials (Dai et al., 2016).

Scientific Research Applications

  • Electrophoretic Separation : Ethylene diamine improves the capillary zone electrophoretic separation of basic proteins in uncoated fused-silica capillaries, with separation efficiency significantly influenced by the concentration and applied voltage (Song, Ou, & Yu, 1993).

  • Diverse Applications : Ethyleneamines, including ethylene diamine, have varied applications due to their unique combination of reactivity, basicity, and surface activity. These applications encompass fungicides, lubricant additives, epoxy curing agents, polyamide resins, paper resins, and chelates (Sridhar & Carter, 2001).

  • Polymerization Catalysis : In ethylene polymerization, group-4 diamide complexes show significant trends towards various metals, indicating the efficiency of ethylene diamine in catalysis (Deng et al., 1998).

  • Synthesis of Ethylene-Diamine Synthons : High-yield synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a novel mono-protected C-deuterated ethylenediamine synthon, has been developed (Yang, Hong, & Bonnesen, 2012).

  • Cytotoxicity in Laboratory Analyses : The use of EDTA (a derivative of ethylene diamine) may cause cytotoxicity in human breast milk samples during laboratory analyses, impacting the study of human breast-milk composition (Ogundele, 1999).

  • Graphene Oxide Framework Membranes : Cross-linking graphene oxide with diamine monomers creates composite graphene oxide-framework membranes, enhancing ethanol-water mixture separation by pervaporation (Hung et al., 2014).

  • Graphene Oxide/Polymer Nanocomposite Films : Diamine functionalized graphene oxide can be used as a surfactant to create electrically conducting graphene oxide/polymer nanocomposite films (Maslekar et al., 2020).

  • Ultrasensitive Detection of Tumor Biomarkers : EDTA's peroxidase-like activity, combined with gold nanorods, enables ultrasensitive detection of tumor biomarkers and circulating tumor cells (Huang et al., 2017).

Safety And Hazards

Ethylene-d4-diamine is flammable and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Ethylenediamine is a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . It is expected to continue to be a key component in the production of many other chemical products .

properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICEJLVQHRZGT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480181
Record name Ethylene-d4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene-d4-diamine

CAS RN

37164-19-5
Record name Ethylene-d4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37164-19-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Shao, F Ma, Y Li, W Jiang, Z Wei, X Zhong… - …, 2023 - Wiley Online Library
… More importantly, ethylene-D4 glycol can be used to prepare deuterated C2 molecules, such as ethanol-D5, ethylene-D4 oxide and ethylene-d4 diamine. These deuterated compounds …
JR Kingsley, D Dahlgren, JC Hemminger - Surface science, 1984 - Elsevier
The adsorption of C 2 N 2 on Pt(111) results in two desorption states (α,β). The α state, T max = 368 K, is due to the desorption of molecularly adsorbed C 2 N 2 . The β state, T max = …
Number of citations: 60 www.sciencedirect.com
MB Stone, Y Chen, J Rittner, H Yardimci, DH Reich… - Physical Review B, 2002 - APS
… -dibromopropane and N,N -dibenzylethylene-d4-diamine precursors required for this synthesis were prepared from commercially available 1,3-d6-propanediol and ethylene-d4-diamine…
Number of citations: 82 journals.aps.org
R Pastorelli, R Allevi, S Romagnano, G Meli… - Archives of …, 1995 - Springer
… Ethylenethiourea (ETU) and dithiotreitol were obtained from Aldrich Chimica (Milano, Italy) and ethylene-d4-diamine hydrochloride from MSD-Isotopes (MiJnchen, Germany). Carbon …
Number of citations: 16 link.springer.com
MB Stone, Y Chen, J Rittner, H Yardimci… - arXiv preprint cond-mat …, 2001 - arxiv.org
… dibromopropane and N,N′-dibenzylethylene-d4-diamine precursors required for this synthesis were prepared from commercially available 1,3-d6-propanediol and ethylene-d4diamine…
Number of citations: 0 arxiv.org
RS Thompson - 2002 - search.proquest.com
… is lost in NH3 elimination comes from the neighboring nitrogen was obtained by examination of the reaction between the 1,3-dioxolane-2-phosphenium ion and ethylene-d4-diamine, …
Number of citations: 3 search.proquest.com
LJ Klein - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
MA Filler - 2006 - search.proquest.com
The explosive advancement in microelectronics technology and overall trend toward molecular devices, coupled with the tailorability inherent in organic molecules, have sparked …
Number of citations: 3 search.proquest.com
荒川隆一 - Journal of the Mass Spectrometry Society of Japan, 2008 - jstage.jst.go.jp
Application of electrospray ionization mass spectrometry (ESI-MS) to coordination chemistry has been extended in recent years. Here, we examined a number of polynuclear ruthenium (…
Number of citations: 5 www.jstage.jst.go.jp

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